methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate
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Overview
Description
The compound contains a tetrazole group, which is a type of heterocyclic compound. Tetrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science . The compound also contains a piperazine group, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazole ring and a piperazine ring. These rings may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the tetrazole group could potentially undergo reactions such as hydrogenation, while the piperazine group could be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole and piperazine groups could impact properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in the synthesis of novel heterocyclic compounds exhibiting a variety of biological activities. For example, it has been used as a precursor in the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives showing analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds were identified as cyclooxygenase inhibitors, highlighting their potential in pharmaceutical applications.
Biological Activities and Applications
- In medicinal chemistry, such compounds are utilized to develop potent inhibitors targeting specific enzymes or receptors. For instance, a related compound was identified as an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018). This illustrates the compound's relevance in addressing cholesterol-related disorders.
Antimicrobial and Anticancer Potential
- Microwave-assisted synthesis of hybrid molecules containing this compound or its derivatives has been explored, revealing antimicrobial, antilipase, and antiurease activities. Such research demonstrates the compound's versatility in combating a range of microbial pathogens and suggests potential uses in agricultural and pharmaceutical products (Serap Başoğlu et al., 2013).
Molecular Modeling and Synthesis for Drug Development
- The compound and its derivatives have been subjects of molecular modeling studies aimed at designing new drugs. For example, quinazolinone-arylpiperazine derivatives were synthesized and tested as α1-adrenoreceptor antagonists, showing promise in the treatment of hypertension and related cardiovascular conditions (S. M. Abou-Seri, K. Abouzid, D. A. Abou El Ella, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetrazole derivatives, have been known to interact with a wide range of enzymes and receptors in organisms .
Mode of Action
It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can result in a wide range of biological properties.
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar structures have shown significant cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O3S/c1-17-11(14-15-16-17)23-9-10(20)13-3-4-18-5-7-19(8-6-18)12(21)22-2/h3-9H2,1-2H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXROORHWVQASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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